8-Oxo-DA cep

Descripción general

Descripción

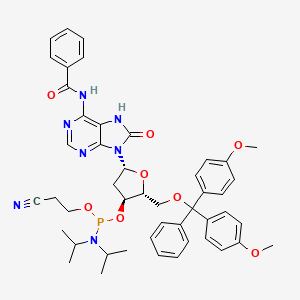

8-Oxo-DA CEP, also known as N6-Benzoyl-3’-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5’-O-(4,4’-dimethoxytrityl)-8-oxo-2’-deoxyadenosine, is a chemical compound with the molecular formula C47H52N7O8P and a molecular weight of 873.93 . It is primarily used in research and development .

Synthesis Analysis

The synthesis of 8-Oxo-DA CEP involves standard methods recommended by the manufacturer . No changes are needed from these standard methods for coupling and deprotection .

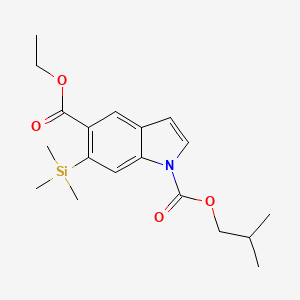

Molecular Structure Analysis

The molecular structure of 8-Oxo-DA CEP is represented by the formula C47H52N7O8P . It is an oxidized nucleotide and is primarily used in studies of oxidative DNA damage .

Chemical Reactions Analysis

In the cell, 8-Oxo-DA CEP lesions are formed by reaction with reactive oxygen species (ROS) generated either via normal oxidative metabolic processes, UV ionizing radiation, or 2-nitropropane . It can potentially mispair with G, but this potential is fairly limited .

Physical And Chemical Properties Analysis

8-Oxo-DA CEP appears as a solid . It is recommended to be stored in a dry, well-ventilated area at -20 °C, and protected from heat and stored away from oxidizing agents .

Aplicaciones Científicas De Investigación

DNA Miscoding Potential

- Translesional Synthesis and Miscoding Potential : 8-oxo-7,8-dihydrodeoxyadenosine (8-oxo-dA) demonstrates miscoding potential, as established through studies involving DNA polymerases. It is capable of mispairing, leading to mutations under certain conditions, with DNA containing 8-oxo-dA being prone to miscoding (Shibutani, Bodepudi, Johnson, & Grollman, 1993).

Genomic Distribution

- Accumulation in Genome : 8-oxo-dA accumulates at specific sites within the genome, particularly at DNA replication origins within transcribed long genes, suggesting a pattern of oxidative damage or slow repair at these locations (Amente et al., 2018).

Detection and Recognition

- Selective Detection in DNA : The development of adenosine-1,3-diazaphenoxazine derivatives has been instrumental in enabling the selective detection of 8-oxo-dA in DNA. This advancement aids in genomic research by allowing precise identification of this modification (Taniguchi, Kawaguchi, & Sasaki, 2011).

Role in DNA Repair

- Base Excision Repair Mechanism : Studies have shown that 8-oxo-dA is involved in the base excision repair (BER) process, indicating its significance in maintaining genome integrity. The research elucidates the mechanism of repair, highlighting the role of various enzymes in processing 8-oxo-dA (Hashimoto et al., 2004).

Enzymatic Activity

- 8-Oxo-dGTPase Activity : The enzymatic activity that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA, has been a key focus of research. This enzymatic process is crucial for protecting genetic information from the effects of oxygen radicals (Sakumi et al., 1993).

Disease Connection

- Role in Age-related Macular Degeneration : Research has linked the accumulation of 8-oxo-dA in retinal DNA to age-related macular degeneration (AMD), suggesting its potential as a biomarker for oxidative damage-related diseases (Ma et al., 2016).

Biomarker for Oxidative Stress

- Detection in Marine Organisms : The detection of 8-oxo-dA as a biomarker for oxidative stress induced by pollutants has been successfully applied in marine organisms, indicating its utility in environmental studies (Machella et al., 2004).

Mecanismo De Acción

Direcciones Futuras

8-Oxo-DA CEP is primarily used in studies of oxidative DNA damage and associated repair mechanisms . It allows investigation of the structure and activity of oligonucleotides containing an 8-oxo mutation which is formed naturally when DNA is subjected to oxidative conditions or ionizing radiation . Future research may focus on the epigenetic and epitranscriptional roles of 8-oxoguanine .

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGKIUORDYSZMN-OBSXPSPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-DA cep | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

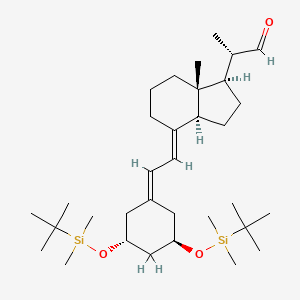

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)